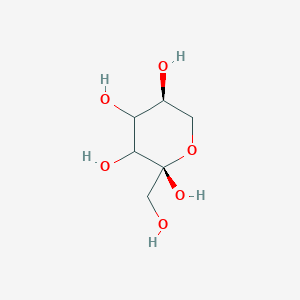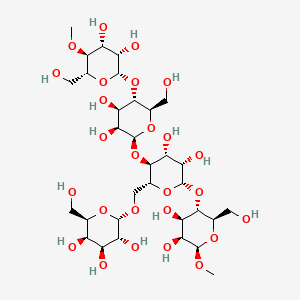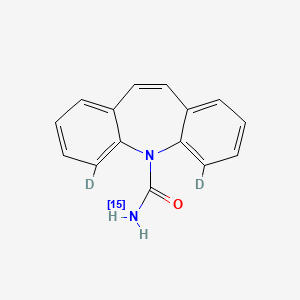![molecular formula C20H24N2OS B13845494 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 is a chemical compound belonging to the phenothiazine class of molecules. Phenothiazines are characterized by their tricyclic structure, which includes a nitrogen-containing thiazine ring linked to two benzene rings. This particular compound features a propanone group (a ketone functional group linked to a three-carbon side chain) attached to one end of the phenothiazine core and a dimethylaminopropyl group at the other end .
Preparation Methods
The synthesis of 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 involves several steps. The general synthetic route includes the following steps:
Formation of the phenothiazine core: This is typically achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the dimethylaminopropyl group: This step involves the alkylation of the phenothiazine core with a suitable alkylating agent, such as 1-bromo-3-dimethylaminopropane.
Attachment of the propanone group: This is done through a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in organic synthesis.
Biology: It is used in studies involving the modulation of neurotransmitter levels and signaling pathways in the central nervous system.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antipsychotic and antiemetic properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 involves its interaction with cellular components by binding to specific receptors in the central nervous system. It primarily affects serotonin and norepinephrine receptors, leading to an increase in their extracellular concentrations. This modulation of neurotransmitter levels and signaling ultimately impacts mood, cognition, and behavior. The compound also has an antagonistic effect on certain dopamine receptors, further contributing to its impact on neurotransmission .
Comparison with Similar Compounds
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 can be compared with other similar compounds, such as:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Properties
Molecular Formula |
C20H24N2OS |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[10-[2-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3/i3D3,4D3 |
InChI Key |
UVOIBTBFPOZKGP-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CC)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


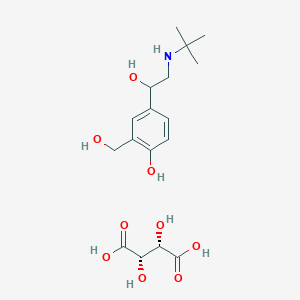
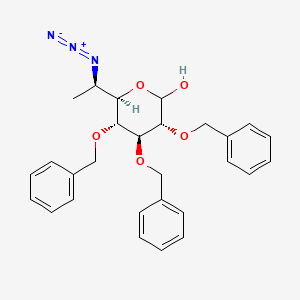
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
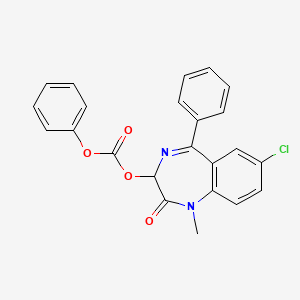
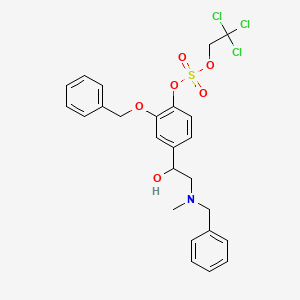
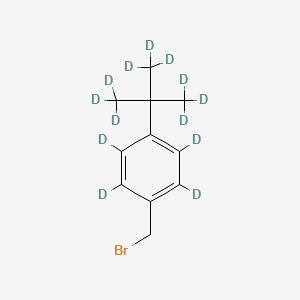
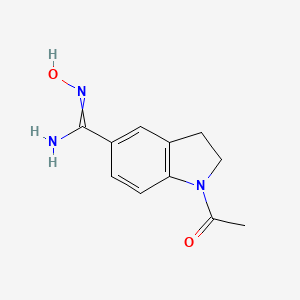
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)
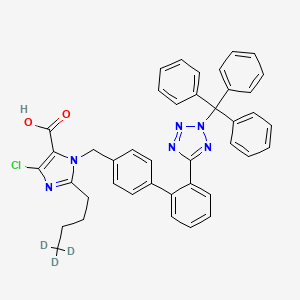
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
